S1P1 Receptor Agonist Potency and S1P3 Selectivity of 4-Fluoroindolyl-2-propionic Acid Derivative vs. Fingolimod Baseline
The 2-indolepropanoic acid scaffold, when optimized with a 4-fluoro substitution, achieves S1P1 agonist potency exceeding pEC50 >11 with S1P3 selectivity (pEC50 <5) [1]. This selectivity profile is pharmacologically critical because S1P3 activation is associated with bradycardia and cardiovascular adverse effects. The compound demonstrated in vivo efficacy comparable to fingolimod in the mouse EAE model of multiple sclerosis [1].
| Evidence Dimension | S1P1 receptor agonism (pEC50) and S1P3 selectivity |
|---|---|
| Target Compound Data | pEC50 >11 (S1P1); pEC50 <5 (S1P3) for 4-fluoroindolyl-2-propionic acid derivative (based on 2-indolepropanoic acid scaffold) [1] |
| Comparator Or Baseline | Fingolimod (clinically approved S1P modulator; S1P3 activation contributes to bradycardia adverse effects) |
| Quantified Difference | S1P3-sparing (pEC50 <5 vs. S1P1 pEC50 >11), demonstrating >6 log unit selectivity window [1] |
| Conditions | S1P1 and S1P3 receptor binding assays; mouse experimental autoimmune encephalomyelitis (EAE) model [1] |
Why This Matters
This demonstrates that the 2-indolepropanoic acid scaffold can be optimized to achieve S1P1 agonism with S1P3-sparing selectivity, a safety-differentiating feature not inherent to alternative indole-alkanoic acid scaffolds.
- [1] Meng Q, Zhao B, Xu Q, et al. Indole-propionic acid derivatives as potent, S1P3-sparing and EAE efficacious sphingosine-1-phosphate 1 (S1P1) receptor agonists. Bioorg Med Chem Lett. 2012. (4-fluoroindolyl-2-propionic acid S1P1 pEC50 >11, S1P3 pEC50 <5; cited in J Fluor Chem review). View Source
